molecular formula C21H22N4O3S2 B2427363 2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiazole-4-carboxamide CAS No. 1797296-21-9

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiazole-4-carboxamide

Cat. No.: B2427363
CAS No.: 1797296-21-9
M. Wt: 442.55
InChI Key: LTDZGEPNYYQSRP-UHFFFAOYSA-N
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Description

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiazole-4-carboxamide is a potent and cell-permeable inhibitor of Prolyl Hydroxylase Domain (PHD) enzymes, which are key cellular oxygen sensors. By inhibiting PHD enzymes, this compound effectively stabilizes Hypoxia-Inducible Factor alpha (HIF-α) subunits, even under normoxic conditions. This stabilization leads to the transcriptional activation of a wide array of hypoxia-responsive genes, including those encoding for erythropoietin (EPO) and vascular endothelial growth factor (VEGF). Its primary research value lies in the pharmacological mimicry of a hypoxic state, making it an essential tool for studying cellular adaptation to low oxygen, angiogenesis, and iron metabolism. Researchers utilize this compound to investigate potential therapeutic strategies for conditions such as anemia, ischemic diseases, and inflammation, where modulation of the HIF pathway is of significant interest. The compound's specific chemical scaffold, featuring a thiazole carboxamide core linked to a piperidine sulfonamide group, is designed for high affinity and selectivity towards the PHD enzyme active site.

Properties

IUPAC Name

2-phenyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c26-20(19-15-29-21(24-19)17-5-2-1-3-6-17)23-13-16-8-11-25(12-9-16)30(27,28)18-7-4-10-22-14-18/h1-7,10,14-16H,8-9,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDZGEPNYYQSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiazole-4-carboxamide (CAS Number: 1428379-54-7) is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N3O3SC_{21}H_{27}N_{3}O_{3}S, with a molecular weight of 401.5 g/mol. The structure includes a thiazole ring, a phenyl group, and a piperidine moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values were assessed against various pathogens. For instance, derivatives similar to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogenMIC (μg/mL)
This compoundS. aureus0.22
Similar DerivativeE. coli0.25

Inhibition of Kinases

The compound has also been studied for its inhibitory effects on various kinases, particularly GSK-3β and ROCK-1. In vitro assays revealed that modifications in the carboxamide moiety significantly influenced kinase inhibition, with IC50 values ranging from 10 to 1314 nM depending on the structural variations .

Table 2: Kinase Inhibition Profile

CompoundKinase TargetIC50 (nM)
This compoundGSK-3β100
Modified DerivativeROCK-150

The biological activity of this compound is primarily attributed to its ability to interact with specific receptor sites on target proteins, modulating their activity. For example, the presence of the pyridine and thiazole rings enhances binding affinity and selectivity towards kinases involved in cell signaling pathways associated with cancer and inflammation.

Case Studies

  • Cancer Research : A study highlighted the efficacy of thiazole derivatives in targeting BRCA-deficient cancer cells, demonstrating selective cytotoxicity while sparing normal cells . The compound's ability to inhibit PARP enzymes was noted as a mechanism to induce apoptosis in cancerous cells.
  • Neuroprotective Effects : Another investigation reported that compounds with similar structural motifs exhibited neuroprotective properties in models of neurodegenerative diseases by inhibiting tau phosphorylation .

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives exhibit notable anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival.

Case Studies:

  • A study highlighted the synthesis of thiazole-pyridine hybrids, demonstrating that compounds with specific substituents showed improved efficacy against breast cancer cell lines (IC50 = 5.71 μM) compared to standard treatments like 5-fluorouracil (IC50 = 6.14 μM) .
  • Another research effort explored thiazole-integrated pyrrolidinone analogues, which were tested for their anticancer activity across multiple human cancer cell lines, revealing strong growth inhibition .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly its anticonvulsant properties. Thiazole compounds have been shown to modulate neurotransmitter systems, making them candidates for treating epilepsy and other neurological disorders.

Case Studies:

  • In one study, thiazole derivatives were synthesized and evaluated for their anticonvulsant activity using the pentylenetetrazol (PTZ) model. Certain analogues demonstrated significant protection against seizures, indicating their potential as therapeutic agents for epilepsy .
  • Another investigation into thiazole-linked azoles found that specific modifications enhanced their anticonvulsant effects, suggesting structural features critical for activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing side effects. The presence of electron-withdrawing groups and specific ring structures significantly influences its biological activity.

Structural Feature Effect on Activity
Electron-withdrawing groups (e.g., Cl, Br)Increased anticancer efficacy
Thiazole moietyEnhances interaction with biological targets
Piperidine ringModulates neuropharmacological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiazole-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step sequences, including:

  • Thiazole ring formation : Cyclization of thioamide and haloketone precursors under acidic/basic conditions .
  • Sulfonylation of piperidine : Introduction of the pyridin-3-ylsulfonyl group via sulfonylation reactions, often requiring anhydrous conditions and catalysts like triethylamine .
  • Amidation : Final coupling of the thiazole-carboxylic acid with the piperidine-methylamine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    • Data : Yields vary significantly (6–39% in analogous compounds), with purity >98% achievable via preparative TLC or HPLC .

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are critical for characterization?

  • Methodology : Use orthogonal analytical methods:

  • NMR spectroscopy : Confirm regiochemistry of the thiazole ring (e.g., ¹H NMR: δ 7.8–8.2 ppm for pyridine protons) and sulfonamide linkage .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values .
  • HPLC : Assess purity (>98%) using C18 columns with gradient elution (e.g., acetonitrile/water) .

Q. What solvent systems are optimal for purification, and how do solubility properties impact crystallization?

  • Methodology :

  • Purification : Use mixed solvents like n-hexane/ethyl acetate (50:50) for preparative TLC or reverse-phase HPLC with acetonitrile/water gradients .
  • Crystallization : Polar aprotic solvents (e.g., DMF) enhance solubility, while anti-solvents (e.g., diethyl ether) induce crystallization. Melting points (e.g., 97–100°C for analogs) confirm crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound, particularly regarding stereochemical or regiochemical variations?

  • Methodology :

  • Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm absolute configuration, as stereochemistry (e.g., S/R isomers) significantly impacts binding affinity .
  • SAR studies : Compare analogs with modified substituents (e.g., pyrimidine vs. pyridine sulfonyl groups) using in vitro assays (e.g., enzyme inhibition) .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and explain activity discrepancies .

Q. What experimental design principles should guide in vivo pharmacokinetic (PK) studies for this compound?

  • Methodology :

  • Dose optimization : Use randomized block designs with split-plot arrangements (e.g., varying doses across animal cohorts) to account for inter-individual variability .
  • Bioanalytical validation : LC-MS/MS for plasma/tissue quantification, ensuring linearity (R² >0.99) and LOQ <1 ng/mL .
  • Metabolic stability : Incubate with liver microsomes (human/rodent) to identify major metabolites via UPLC-QTOF .

Q. How can researchers address challenges in synthesizing deuterated or fluorinated analogs for mechanistic studies?

  • Methodology :

  • Isotope incorporation : Use deuterated reagents (e.g., CD₃I) in late-stage functionalization to retain stereochemical integrity .
  • Fluorination strategies : Electrophilic fluorination (e.g., Selectfluor) or SNAr reactions on pyridine rings to enhance metabolic stability .
  • Analytical validation : ¹⁹F NMR (δ -110 to -120 ppm) and isotope ratio MS to confirm incorporation .

Data Contradiction Analysis

Q. Why do yields for sulfonamide-containing analogs vary widely (6–39%), and how can reproducibility be improved?

  • Root cause : Competing side reactions (e.g., over-sulfonylation or piperidine ring degradation) under harsh conditions .
  • Mitigation :

  • Temperature control : Maintain reactions at 0–25°C to suppress side products.
  • Catalyst screening : Test alternative bases (e.g., DMAP vs. triethylamine) to enhance selectivity .

Methodological Recommendations

Q. What computational tools are recommended for predicting physicochemical properties (e.g., logP, solubility) of this compound?

  • Tools :

  • ADMET prediction : Use SwissADME or ACD/Labs Percepta for logP (predicted ~3.5) and solubility (<10 µM in water) .
  • Quantum mechanics : Gaussian 16 for optimizing sulfonamide conformation and charge distribution .

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